

Spectroscopic and Biosynthetic Insights into Drimentine C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Drimentine C*

Cat. No.: *B1140457*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimentine C, a member of the terpenylated diketopiperazine family of antibiotics, has garnered interest for its cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the available spectroscopic data for **Drimentine C**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for the characterization of such natural products are outlined, alongside a visualization of the biosynthetic pathway of drimentine alkaloids. This document aims to serve as a core resource for researchers engaged in the study and development of **Drimentine C** and related compounds.

Introduction

Drimentine C is a complex natural product isolated from Actinomycete bacteria.^[1] Its structure features a fusion of a sesquiterpene moiety with a diketopiperazine core, a common motif in bioactive natural products.^[2] Preliminary studies have indicated its potential as an anticancer agent, demonstrating modest cytotoxicity against several human tumor cell lines.^[3] The intricate structure and promising biological activity of **Drimentine C** make a thorough understanding of its physicochemical properties, particularly its spectroscopic signature, essential for ongoing research and drug development efforts.

Spectroscopic Data of Drimentine C

A comprehensive compilation of the publicly available spectroscopic data for **Drimentine C** is presented below. It is important to note that a consolidated, single-source deposition of all spectroscopic data for **Drimentine C** is not readily available in the literature. The following tables represent a collation of information from various sources and data for structurally related compounds where specific data for **Drimentine C** is not explicitly reported.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule.

Parameter	Value	Source
Molecular Formula	C ₃₁ H ₄₁ N ₃ O ₂	[3]
Molecular Weight	487.7 g/mol	[3]
Ionization Mode	Electrospray Ionization (ESI)	Inferred from common practice
Observed m/z	[M+H] ⁺	Inferred from common practice

Table 1: Mass Spectrometry Data for **Drimentine C**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, assigned NMR dataset for **Drimentine C** is not published in a single source, data for the related drimane sesquiterpenoid core is available and provides a reference for the terpenoid portion of the molecule.

¹H NMR Data (Predicted and based on related compounds)

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Indole Protons	7.0 - 7.5	m	-
Diketopiperazine Protons	3.0 - 4.5	m	-
Sesquiterpene Protons	0.8 - 2.5	m	-
Methyl Protons	0.7 - 1.2	s, d	-

Table 2: Predicted ^1H NMR Data for **Drimentine C** based on its structural motifs. ^{13}C NMR Data (Predicted and based on related compounds)

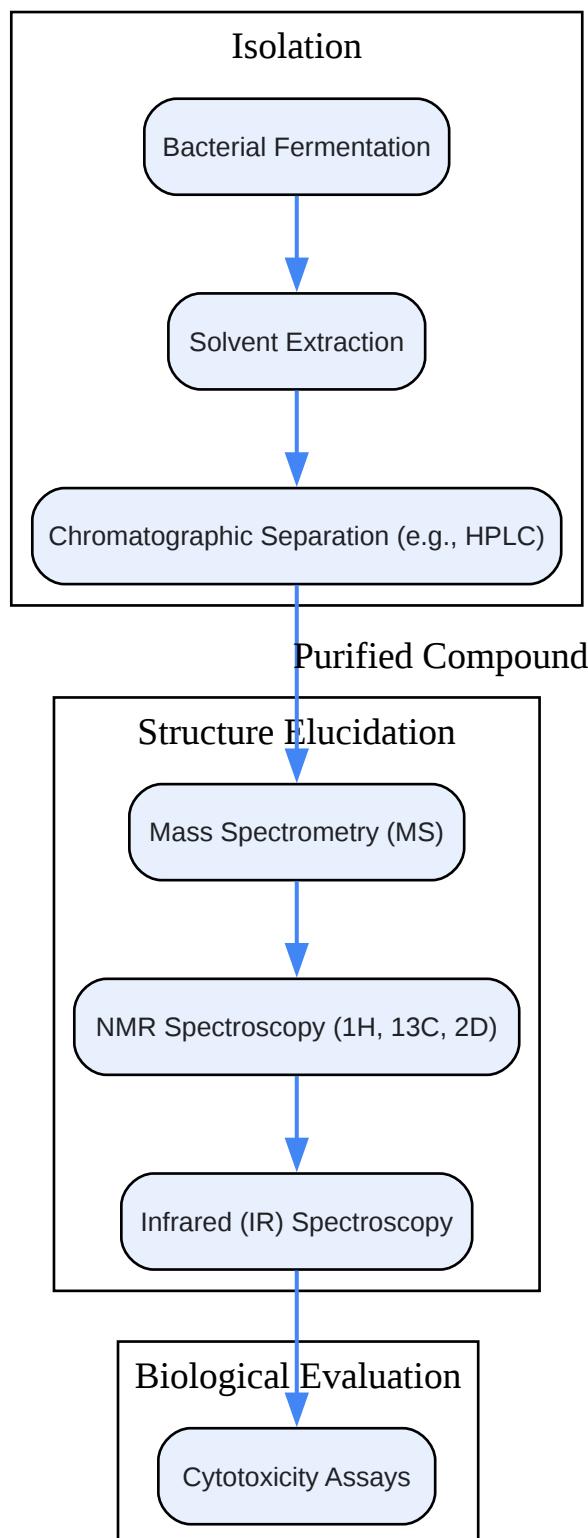
Carbon	Chemical Shift (δ) ppm
Carbonyl (C=O)	165 - 175
Indole Aromatic	110 - 140
Sesquiterpene (Aliphatic)	10 - 60

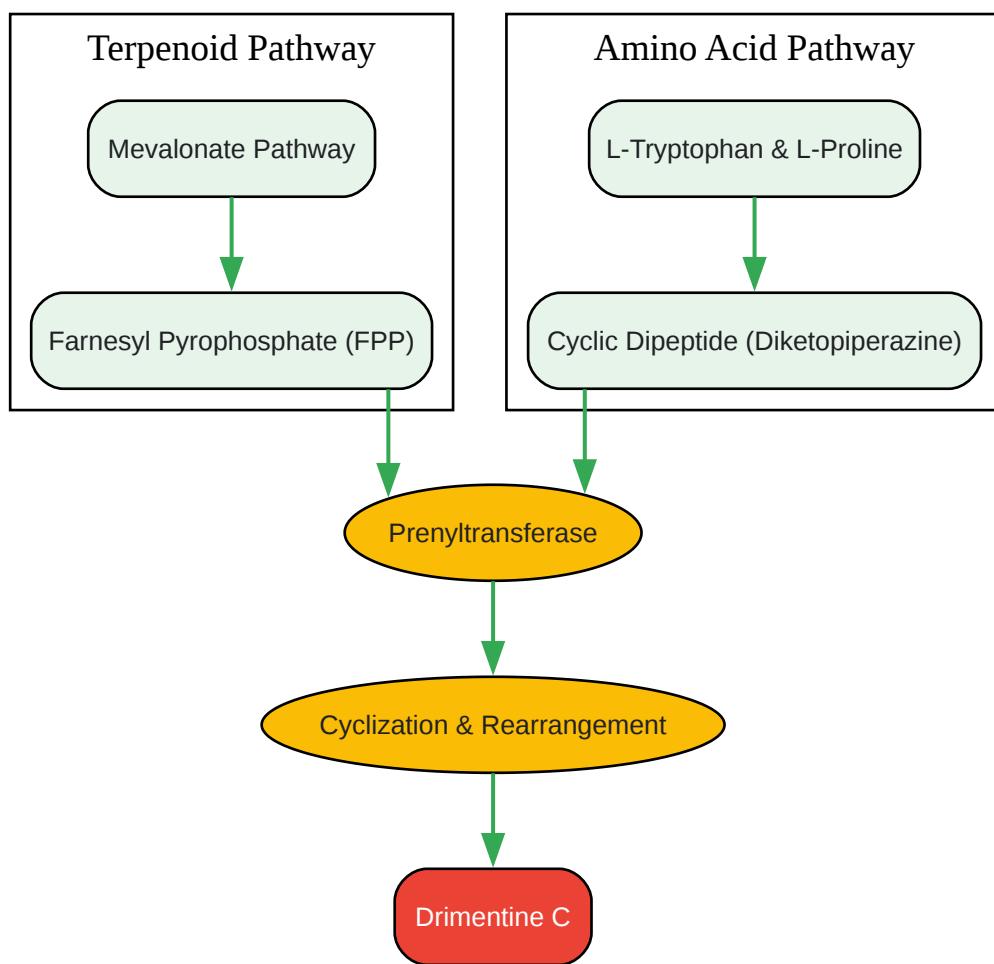
Table 3: Predicted ^{13}C NMR Data for **Drimentine C** based on its structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorptions for **Drimentine C** are based on its constituent functional groups.

Functional Group	Characteristic Absorption (cm^{-1})
N-H (Amide)	3200 - 3400
C-H (Aromatic/Aliphatic)	2850 - 3100
C=O (Amide)	1650 - 1690
C=C (Aromatic)	1450 - 1600


Table 4: Predicted Infrared (IR) Spectroscopy Data for **Drimentine C**.


Experimental Protocols

The following section details the general methodologies employed for the spectroscopic analysis of natural products like **Drimentine C**.

General Experimental Workflow

The process of isolating and characterizing a novel natural product like **Drimentine C** follows a structured workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Selective Antiproliferative and Apoptotic Effects of 2,6-Diketopiperazines on MDA-MB-231 Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies into the total synthesis of the drimantine alkaloids [morressier.com]
- 3. Studies towards the total synthesis of drimantine C. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic and Biosynthetic Insights into Drimentine C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1140457#spectroscopic-data-of-drimentine-c-nmr-ms-ir\]](https://www.benchchem.com/product/b1140457#spectroscopic-data-of-drimentine-c-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com